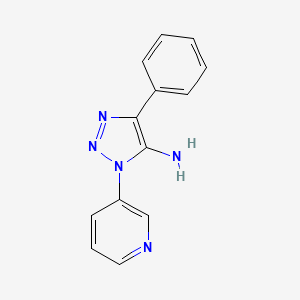![molecular formula C25H24N4O3 B2956982 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-phenylpropyl)acetamide CAS No. 1326923-51-6](/img/structure/B2956982.png)
2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-phenylpropyl)acetamide” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This type of compound is known to possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which are structurally similar to the 1,2,4-oxadiazole in the given compound, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids. This is followed by direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the molecule. The 1,2,4-oxadiazole ring itself is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Oxadiazole compounds are notable for their pharmacological activities, leading to the synthesis of various derivatives for potential biological applications. For instance, a series of oxadiazole derivatives demonstrated significant antimicrobial and hemolytic activities, suggesting their utility in developing new antimicrobial agents with low toxicity (Gul et al., 2017).
Molecular Structure Analysis
The structural elucidation of oxadiazole derivatives through NMR and other spectroscopic methods is crucial for understanding their potential biological applications. A study on a novel oxadiazole derivative containing a benzimidazole moiety highlighted the importance of structural analysis in the development of new chemical entities (Li Ying-jun, 2012).
Synthetic Applications
Oxadiazoles also serve as synthons for protecting groups or as intermediates in complex chemical syntheses. Their stability under various conditions makes them valuable in synthetic chemistry, as demonstrated by the use of a specific oxadiazole derivative as a versatile protected acetamidine (Moormann et al., 2004).
Anticancer and Apoptosis Induction
Certain oxadiazole derivatives have been explored for their anticancer properties and ability to induce apoptosis in cancer cell lines. Research into these compounds provides a foundation for the development of novel anticancer therapies (Zhang et al., 2005).
Anti-inflammatory Applications
Oxadiazole derivatives have also shown anti-inflammatory activities, suggesting their potential use in treating inflammatory conditions. Their low toxicity and significant activity make them candidates for further pharmacological evaluation (Nargund et al., 1994).
Zukünftige Richtungen
The field of 1,2,4-oxadiazole derivatives is a promising area of research in drug discovery due to their wide spectrum of biological activities . Future research could focus on synthesizing new derivatives and investigating their biological activities, as well as optimizing their properties for potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-18-7-5-11-20(15-18)24-27-25(32-28-24)21-12-13-23(31)29(16-21)17-22(30)26-14-6-10-19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16H,6,10,14,17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHFKUPGHUUYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

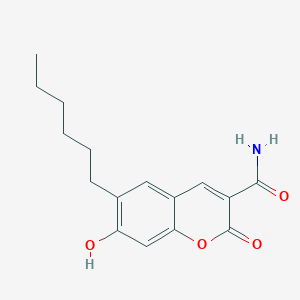

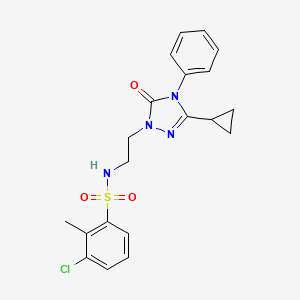
![2-(2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2956908.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)

![1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone](/img/structure/B2956913.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2956914.png)
![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)
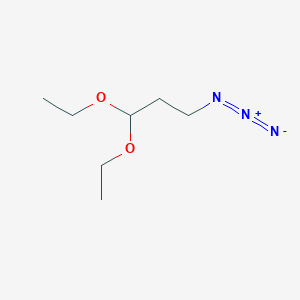
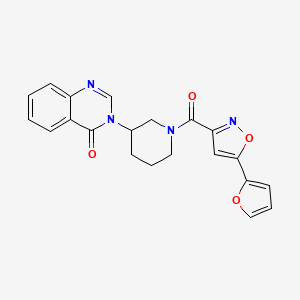
![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)
